N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Overview
Description
This compound is characterized by its unique structure, which includes an acetamidophenyl group and a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the benzopyran ring followed by the introduction of the acetamidophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the Suzuki–Miyaura coupling reaction is frequently employed in the synthesis of such compounds, utilizing boron reagents and palladium catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industrially, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include N-(4-acetamidophenyl)-Indomethacin amide and N-(4-acetamidophenyl)sulfamoyl chloride. These compounds share structural similarities but differ in their functional groups and specific applications .
Uniqueness: What sets N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide apart is its unique combination of the acetamidophenyl group and the benzopyran ring
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKEVDNKZNXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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